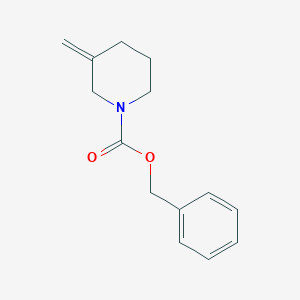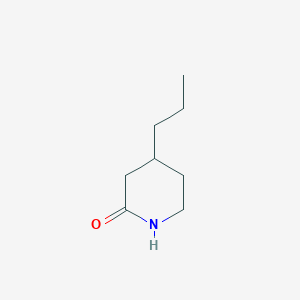
4-Propylpiperidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Propylpiperidin-2-one, also known as 4-PP, is a chemical compound with a molecular formula of C10H19NO. It is a precursor in the synthesis of various pharmaceutical compounds, including the antipsychotic drug risperidone. The synthesis of 4-PP is of great interest to the scientific community due to its role in the production of important drugs.
作用机制
The mechanism of action of 4-Propylpiperidin-2-one is not well understood. However, studies have shown that it acts as a dopamine D2 receptor antagonist, which is the same mechanism of action as risperidone. This suggests that 4-Propylpiperidin-2-one may have similar therapeutic effects as risperidone.
生化和生理效应
Studies have shown that 4-Propylpiperidin-2-one has a low toxicity profile and is well tolerated in animal models. It has been shown to have anticonvulsant and analgesic effects, as well as the ability to reduce locomotor activity in rats. In addition, 4-Propylpiperidin-2-one has been shown to have a positive effect on learning and memory in mice.
实验室实验的优点和局限性
The advantages of using 4-Propylpiperidin-2-one in lab experiments include its low toxicity profile, well-established synthesis method, and potential applications in the pharmaceutical industry. However, limitations include its limited solubility in water and the need for specialized equipment to handle the chemical.
未来方向
There are several future directions for research on 4-Propylpiperidin-2-one. One area of interest is the development of new drugs based on the anticonvulsant and analgesic properties of 4-Propylpiperidin-2-one. In addition, further studies are needed to better understand the mechanism of action of 4-Propylpiperidin-2-one and its potential therapeutic applications. Finally, the development of more efficient synthesis methods for 4-Propylpiperidin-2-one could have significant implications for the pharmaceutical industry.
合成方法
The synthesis of 4-Propylpiperidin-2-one involves the reaction of propylamine with acetylacetone in the presence of hydrochloric acid. The resulting product is then subjected to a catalytic hydrogenation reaction to yield 4-Propylpiperidin-2-one. This method has been widely used in the pharmaceutical industry to produce 4-Propylpiperidin-2-one in large quantities. However, alternative methods, such as the use of palladium catalysts, have been developed to improve the efficiency of the synthesis process.
科学研究应用
4-Propylpiperidin-2-one has been extensively studied for its potential applications in the pharmaceutical industry. It is a key intermediate in the synthesis of risperidone, an antipsychotic drug used to treat schizophrenia and bipolar disorder. In addition, 4-Propylpiperidin-2-one has been shown to have anticonvulsant and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of epilepsy and chronic pain.
属性
CAS 编号 |
179683-96-6 |
|---|---|
产品名称 |
4-Propylpiperidin-2-one |
分子式 |
C8H15NO |
分子量 |
141.21 g/mol |
IUPAC 名称 |
4-propylpiperidin-2-one |
InChI |
InChI=1S/C8H15NO/c1-2-3-7-4-5-9-8(10)6-7/h7H,2-6H2,1H3,(H,9,10) |
InChI 键 |
FBGVKIFVRVXJAO-UHFFFAOYSA-N |
SMILES |
CCCC1CCNC(=O)C1 |
规范 SMILES |
CCCC1CCNC(=O)C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



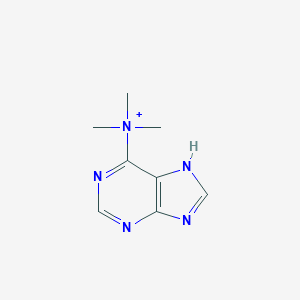
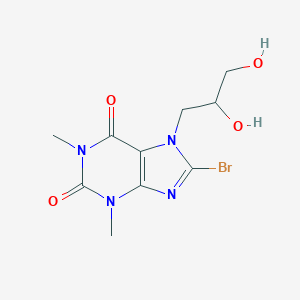
![3-Chloro-5-methoxy-benzo[D]isoxazole](/img/structure/B190068.png)
![3-Chloro-1H-pyrrolo[3,2-c]pyridin-4-ol](/img/structure/B190069.png)
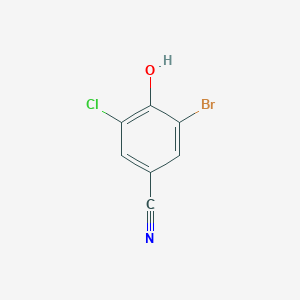
![2-Hydroxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B190072.png)
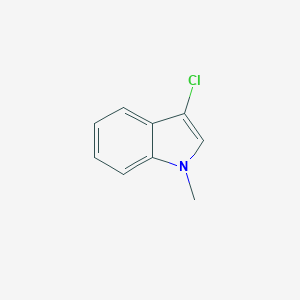

![Benzo[b]thiophene, 2-iodo-6-methoxy-](/img/structure/B190076.png)

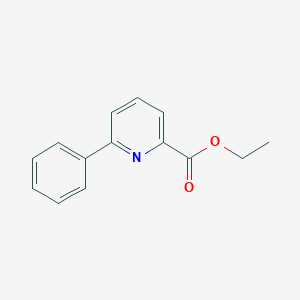
![6-(4-Nitrophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B190083.png)
![1-Boc-6-benzyloctahydropyrrolo[3,4-B]pyridine](/img/structure/B190087.png)
